molecular formula C17H23N3O B2416002 2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 2415562-54-6

2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2416002
CAS No.: 2415562-54-6
M. Wt: 285.391
InChI Key: RBBIUMJRKZPYHP-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a tert-butylphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzyl chloride with 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. For instance, as an inhibitor of synaptosomal uptake of neurotransmitters, the compound binds to transporter proteins, preventing the reuptake of neurotransmitters like serotonin, thereby increasing their availability in the synaptic cleft . This action can lead to enhanced neurotransmission and potential antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-tert-butylphenyl)methyl]-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its specific structural features, such as the tert-butylphenyl group, which imparts unique physicochemical properties and biological activities. Its potential as a neurotransmitter uptake inhibitor further distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-17(2,3)14-9-7-13(8-10-14)12-20-16(21)19-11-5-4-6-15(19)18-20/h7-10H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBIUMJRKZPYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)N3CCCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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